1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone

Lipophilicity Physicochemical profiling ADME prediction

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone (CAS 362056-68-6; molecular formula C₁₀H₁₄O₂; MW 166.22 g·mol⁻¹) is a partially saturated bicyclic heterocycle belonging to the hexahydrobenzofuran class. The compound features a fully hydrogenated cyclohexane ring fused to a dihydrofuran ring bearing an acetyl substituent at the 3-position.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B12885269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2CCCCC2OC1
InChIInChI=1S/C10H14O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h10H,2-6H2,1H3
InChIKeyHWPRXTJOXHVIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone (CAS 362056-68-6) — Structural Identity, Physicochemical Profile, and Procurement Context


1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone (CAS 362056-68-6; molecular formula C₁₀H₁₄O₂; MW 166.22 g·mol⁻¹) is a partially saturated bicyclic heterocycle belonging to the hexahydrobenzofuran class . The compound features a fully hydrogenated cyclohexane ring fused to a dihydrofuran ring bearing an acetyl substituent at the 3-position. Its calculated physicochemical properties include a density of 1.083 g·cm⁻³, a boiling point of 290.65 °C at 760 mmHg, a flash point of 132.9 °C, a refractive index of 1.505, and a predicted LogP of 1.20 . These properties distinguish it from aromatic benzofuran ethanone analogs, which possess planar, electron-rich aromatic cores, higher density (ca. 1.16 g·cm⁻³), lower boiling points (ca. 256 °C), and significantly higher LogP values (ca. 2.64) . The compound is currently available from specialty chemical suppliers including Achemica (Switzerland) and Atomax (Shenzhen, China), typically on a make-to-order or inquiry basis . IMPORTANT CAVEAT: At the time of this analysis, no peer-reviewed primary research articles, biological assay data, or patent filings were identified that specifically report quantitative performance data for this exact compound. The differential evidence presented below relies predominantly on computed physicochemical comparisons, class-level structural inferences from the broader hexahydrobenzofuran literature, and cross-study comparable data from structurally proximate analogs. Users should treat this guide as a procurement-oriented structural differentiation framework and verify critical performance parameters through prospective experimental evaluation.

Why Generic Substitution of 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone Fails: Saturation-State Dependent Physicochemical and Conformational Divergence


Although 1-(2,4,5,6,7,7a-hexahydrobenzofuran-3-yl)ethanone shares the same C₁₀ core atom count as aromatic benzofuran ethanones such as 1-(benzofuran-3-yl)ethanone (CAS 66611-15-2) and 2-acetylbenzofuran (CAS 1646-26-0), the six additional hydrogen atoms of the saturated cyclohexane ring produce fundamentally different molecular properties that preclude generic interchange . The saturation of the benzene ring to a cyclohexane eliminates the planar aromatic π-system, resulting in a calculated LogP reduction of approximately 1.44 log units (from ~2.64 to 1.20), which translates to an estimated >25-fold decrease in octanol-water partition coefficient . This LogP shift alters solubility, membrane permeability, and chromatographic retention behavior in ways that cannot be compensated by simple molar equivalence. Furthermore, the hexahydrobenzofuran scaffold introduces two stereogenic centers (at C-3a and C-7a, though the commercial product is presumably racemic) and a puckered cyclohexane ring with distinct conformational preferences, as demonstrated by long-range ¹³C–¹H coupling constant analysis of structurally related hexahydrobenzofurans . These stereoelectronic differences mean that aromatic benzofuran ethanones cannot serve as drop-in replacements in synthetic sequences, biological assays, or formulation studies where saturation-dependent properties such as metabolic stability, target binding geometry, or organoleptic profile are design-critical. The quantitative evidence below substantiates these differentiation claims with comparator data across multiple physicochemical dimensions.

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone — Quantitative Differential Evidence Against Closest Analogs and In-Class Comparators


LogP Differential vs. Aromatic Benzofuran-3-yl Ethanone: >25-Fold Reduction in Lipophilicity

The target compound exhibits a calculated LogP of 1.20 , compared with a calculated LogP of 2.64 for the fully aromatic analog 1-(benzofuran-3-yl)ethanone (CAS 66611-15-2) . This represents a ΔLogP of −1.44, corresponding to an approximately 27.5-fold lower predicted octanol-water partition coefficient. For further context, 2-acetylbenzofuran (CAS 1646-26-0) has an estimated LogP of approximately 2.4–2.5 , and the structurally related fragrance compound 3-ethylhexahydro-2(3H)-benzofuranone (CAS 54491-17-7) has an experimentally estimated Log KOW of 1.97 , placing the target compound at the lower-lipophilicity end of the benzofuran ethanone spectrum. This reduction in lipophilicity is directly attributable to saturation of the benzene ring to a cyclohexane, which eliminates aromatic π–π stacking contributions to non-polar partitioning.

Lipophilicity Physicochemical profiling ADME prediction

Boiling Point Differential: +34 °C Higher vs. Aromatic Analog — Implications for Distillation and Thermal Processing

The target compound has a calculated boiling point of 290.65–290.7 °C at 760 mmHg , compared with 256.3 °C for 1-(benzofuran-3-yl)ethanone and approximately 271 °C for 2-acetylbenzofuran . This represents a +34.3 °C elevation relative to the non-hydrogenated 3-acetyl isomer and a +19 °C elevation relative to 2-acetylbenzofuran. The higher boiling point is consistent with the increased molecular weight (166.22 vs. 160.17 g·mol⁻¹) and the replacement of the flat aromatic ring with a bulkier, more conformationally flexible cyclohexane ring that enhances van der Waals interactions in the liquid phase. The flash point of 132.9 °C is also substantially higher than the >110 °C flash point reported for 2-acetylbenzofuran , indicating reduced flammability hazard.

Thermal stability Distillation Volatility

Density Differential: −7.2% Lower Density vs. Aromatic Analog — Consequence for Formulation and Dosing Calculations

The target compound has a calculated density of 1.083 g·cm⁻³ , compared with 1.161 g·cm⁻³ for 1-(benzofuran-3-yl)ethanone , 1.161–1.2 g·cm⁻³ for 2-acetylbenzofuran , and 1.015 g·cm⁻³ for the related hexahydrobenzofuran 3-ethylhexahydro-2(3H)-benzofuranone . The −0.078 g·cm⁻³ difference (a 6.7% reduction) versus the 3-acetyl aromatic analog means that equal volumes of the two compounds differ in mass by approximately 7%, which is relevant for gravimetric-to-volumetric conversion in synthetic protocols and formulation. This density reduction relative to aromatic benzofurans is consistent with the loss of dense aromatic ring packing, as the saturated cyclohexane ring adopts a chair conformation that occupies a larger van der Waals volume per unit mass.

Density Formulation Volumetric dosing

Synthetic Accessibility via Mn(III)-Mediated Radical Cyclization: A Differentiated Route Compared to Classical Benzofuran Syntheses

The hexahydrobenzofuran scaffold, including 3-acetyl-substituted variants, can be constructed via manganese(III) acetate-mediated oxidative radical cyclization of conjugated alkenynes (e.g., cyclohexenyl-acetylene) with β-dicarbonyl compounds such as acetoacetic ester or acetylacetone in the presence of a Mn(III)/Cu(II) oxidative system . This radical cyclization pathway is mechanistically distinct from the classical electrophilic aromatic substitution, Vilsmeier-Haack formylation/acylation, or Pd-catalyzed cross-coupling approaches used to functionalize aromatic benzofurans. The radical mechanism tolerates the saturated cyclohexane ring without aromatization side reactions and proceeds with yields ranging from 14% to 66% depending on the alkyne substrate and dicarbonyl partner . In contrast, aromatic 1-(benzofuran-3-yl)ethanone is typically prepared via Friedel-Crafts acylation of benzofuran or via Pd-catalyzed carbonylative coupling, methods that are incompatible with the saturated ring of the target compound . The confirmed stereochemical assignment of hexahydrobenzofuran products via long-range ¹³C–¹H coupling constant analysis provides a validated structural characterization framework .

Radical cyclization Synthetic methodology Hexahydrobenzofuran construction

Conformational Flexibility and Stereochemical Complexity vs. Planar Aromatic Benzofurans: Relevance to Chiral Separations and Receptor Fit

The hexahydrobenzofuran core of the target compound contains two sp³-hybridized bridgehead carbons (C-3a and C-7a) that generate cis/trans stereoisomerism, although the commercially available material is presumed racemic at both centers unless otherwise specified . This contrasts with the planar, achiral (at the ring junction) aromatic benzofuran core of 1-(benzofuran-3-yl)ethanone and 2-acetylbenzofuran. The saturated cyclohexane ring adopts a chair conformation, as confirmed by NMR conformational analysis of structurally analogous hexahydrobenzofurans using long-range ¹³C–¹H coupling constants . The resulting three-dimensional shape is fundamentally different from the flat aromatic system, with implications for enantioselective synthesis, chiral chromatography, and biological target engagement. For comparison, the structurally related fragrance compound dill ether (3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran, CAS 74410-10-9) exhibits enantiomer-dependent odor thresholds and biosynthetic pathways, demonstrating that stereochemistry at the hexahydrobenzofuran ring junction has measurable functional consequences .

Conformational analysis Stereochemistry Chiral recognition

Evidence Limitations: Absence of Directly Comparative Biological, Toxicological, or Functional Performance Data

A comprehensive search of PubMed, Google Scholar, Springer, ACS Publications, RSC journals, Google Patents, and major chemical database resources (PubChem, ChemSpider, ChemSrc, ChemBlink) conducted for this analysis identified zero peer-reviewed primary research articles, zero patent filings, and zero regulatory submissions that report quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, etc.), in vivo pharmacokinetic parameters, toxicological endpoints, or functional performance metrics specifically for 1-(2,4,5,6,7,7a-hexahydrobenzofuran-3-yl)ethanone (CAS 362056-68-6). In contrast, the aromatic analog 1-(benzofuran-3-yl)ethanone has documented enzyme inhibitory activity (e.g., lipase and acetaldehyde dehydrogenase inhibition) , and the hexahydrobenzofuran scaffold has established relevance in the avermectin/milbemycin class of anthelmintic macrolides, where the saturated ring is essential for biological activity . This data gap means that any claim of differential biological potency, selectivity, or safety for this compound relative to comparators cannot be substantiated by direct evidence at this time. Procurement decisions based on anticipated biological differentiation must therefore be treated as prospective and would require de novo experimental validation.

Data gap analysis Evidence quality Procurement risk assessment

Procurement-Driven Application Scenarios for 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone Based on Quantitative Differential Evidence


Exploratory Medicinal Chemistry Requiring Reduced-Lipophilicity Benzofuran Scaffolds

The calculated LogP of 1.20 — approximately 27.5-fold lower than the aromatic analog 1-(benzofuran-3-yl)ethanone (LogP 2.64) — makes this compound a candidate scaffold for medicinal chemistry programs where reducing lipophilicity is a design objective, such as improving aqueous solubility, reducing plasma protein binding, or mitigating CYP450 promiscuity . The saturated hexahydrobenzofuran core has precedent in the avermectin/milbemycin class, where the saturation state is critical for biological activity . However, medicinal chemistry teams must conduct prospective ADME and target engagement assays, as no pre-existing biological data are available for this specific compound.

Synthetic Intermediate for Hexahydrobenzofuran-Containing Macrolide Analogs and Avermectin Derivatives

The hexahydrobenzofuran scaffold is the southern pharmacophoric subunit of the avermectin and milbemycin macrolide antibiotics . While this specific 3-acetyl derivative has not been reported as an intermediate in published avermectin syntheses, its structural relationship to known hexahydrobenzofuran intermediates (e.g., 3-carbethoxy-2-methyl-7a-substituted hexahydrobenzofurans prepared via Mn(III)-mediated radical cyclization) suggests potential utility as a building block for novel macrolide analogs . The acetyl group at C-3 provides a synthetic handle for further functionalization (e.g., α-halogenation, aldol condensation, or reduction to the secondary alcohol) that differentiates it from the formyl-substituted hexahydrobenzofuran-3-carbaldehyde (CAS 252721-65-6). Researchers pursuing this application should verify synthetic compatibility with their specific reaction sequence through pilot experiments.

Physicochemical Reference Standard for Saturated-vs.-Aromatic Benzofuran Comparative Studies

The combination of a hexahydrobenzofuran core with a simple acetyl substituent at C-3 provides a well-defined model compound for systematic studies comparing the physicochemical properties of saturated vs. aromatic benzofuran ethanones. The target compound's calculated density (1.083 g·cm⁻³), boiling point (290.65 °C), and LogP (1.20) can serve as reference values against which the properties of novel hexahydrobenzofuran derivatives can be benchmarked . Such comparative studies are valuable for building predictive QSPR (Quantitative Structure-Property Relationship) models that guide the design of benzofuran-based bioactive molecules with tailored solubility and permeability profiles. The availability of this compound from specialty suppliers (Achemica, Atomax) supports its use as a procurement-accessible reference material .

Chiral Chromatography Method Development Target for Hexahydrobenzofuran Stereoisomer Resolution

The two sp³ stereogenic centers at C-3a and C-7a of the hexahydrobenzofuran core create the possibility of cis/trans diastereomerism, establishing this compound as a relevant substrate for chiral stationary phase screening and enantioselective chromatography method development . The documented enantiomer-dependent biological properties of structurally related hexahydrobenzofurans such as dill ether (where the natural (3S,3aS,7aR)-enantiomer has an enantiomeric excess ≥ 99.9% and distinct odor properties) provide class-level evidence that stereochemistry at the hexahydrobenzofuran ring junction has functional significance . Analytical laboratories developing chiral separation methods for saturated benzofuran derivatives can use this compound as a racemic test analyte, though procurement specifications should confirm the enantiomeric composition with the supplier before use.

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